molecular formula C7H18Cl2N2O2S B1356551 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride CAS No. 870007-73-1

1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride

Cat. No. B1356551
M. Wt: 265.2 g/mol
InChI Key: KSRVOOMSGBSTLM-UHFFFAOYSA-N
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Patent
US07705007B2

Procedure details

Hydrochloric acid (42 mL, 168 mmol, 4 M in 1,4-dioxane) was added to a cooled solution of 1-tert-butyloxycarbonyl-4-(2-methanesulfonylethyl)piperazine (2.29 g, 7.8 mmol) in 1,4-dioxane (42 mL). The mixture was stirred at room temperature overnight then concentrated to give 1-(2-methanesulfonylethyl)piperazine dihydrochloride as a white solid (2.05 g).
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C(OC([N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][S:17]([CH3:20])(=[O:19])=[O:18])[CH2:11][CH2:10]1)=O)(C)(C)C>O1CCOCC1>[ClH:1].[ClH:1].[CH3:20][S:17]([CH2:16][CH2:15][N:12]1[CH2:11][CH2:10][NH:9][CH2:14][CH2:13]1)(=[O:18])=[O:19] |f:3.4.5|

Inputs

Step One
Name
Quantity
42 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.29 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CCS(=O)(=O)C
Name
Quantity
42 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.Cl.CS(=O)(=O)CCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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